molecular formula C5H3ClN2O3 B15052953 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid CAS No. 69579-33-5

4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B15052953
CAS No.: 69579-33-5
M. Wt: 174.54 g/mol
InChI Key: KIEYPDQBQYYPGK-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chlorocarbonyl group at the 4-position and a carboxylic acid group at the 5-position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid typically involves the chlorination of 1H-imidazole-5-carboxylic acid. One common method is to react 1H-imidazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1H-imidazole-5-carboxylic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 1H-imidazole-5-carboxylic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other carboxylic acids or amines to form imidazole derivatives with extended conjugation.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Amines, Alcohols, and Thiols: Used as nucleophiles in substitution reactions.

    Aqueous Base (e.g., NaOH): Used for hydrolysis reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    1H-Imidazole-5-carboxylic Acid: Formed by hydrolysis.

Scientific Research Applications

4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various imidazole derivatives, which are important intermediates in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The compound can also interact with biological molecules, such as enzymes, by forming covalent bonds with nucleophilic residues in the active site, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-5-carboxylic Acid: Lacks the chlorocarbonyl group but shares the imidazole core structure.

    4-(Bromocarbonyl)-1H-imidazole-5-carboxylic Acid: Similar structure with a bromocarbonyl group instead of a chlorocarbonyl group.

    4-(Methoxycarbonyl)-1H-imidazole-5-carboxylic Acid: Contains a methoxycarbonyl group instead of a chlorocarbonyl group.

Uniqueness

4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties. This group makes the compound highly electrophilic and suitable for various nucleophilic substitution reactions. The compound’s ability to form covalent bonds with nucleophiles makes it valuable in both chemical synthesis and biological applications.

Properties

IUPAC Name

4-carbonochloridoyl-1H-imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-4(9)2-3(5(10)11)8-1-7-2/h1H,(H,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEYPDQBQYYPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664630
Record name 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69579-33-5
Record name 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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